molecular formula C11H10ClF3O2 B1328090 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane CAS No. 898761-60-9

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane

Cat. No.: B1328090
CAS No.: 898761-60-9
M. Wt: 266.64 g/mol
InChI Key: MANSZPOCYKRNLJ-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is a useful research compound. Its molecular formula is C11H10ClF3O2 and its molecular weight is 266.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Kinetics and Mechanisms

The study of the gas phase elimination of similar compounds to 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane, such as 4-(methylthio)-1-butyl acetate and 1-chloro-4-(methylthio)-butane, provides insights into their kinetics and reaction mechanisms. These reactions are homogenous, unimolecular, and follow a first-order rate law, highlighting the complexity of such chemical processes (Chuchani, Martín, & Dominguez, 1987).

2. Solar Energy Applications

Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, closely related to this compound, have been synthesized and characterized, showcasing their potential in dye-sensitized solar cells. These complexes exhibit intense visible light absorption, indicating their applicability in harvesting solar energy (Islam et al., 2006).

3. Photoluminescent Properties of Europium(III) Complexes

The structure and photoluminescent properties of europium(III) complexes, involving ligands like 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione, a derivative of this compound, have been examined. These studies are crucial for understanding the light-conversion mechanisms in molecular devices (Martins et al., 2015).

4. Coordination Polymers in Inorganic Chemistry

Research on coordination polymers, such as those formed with 1,4-bis(phenylthio)butane and silver(I), provides valuable insights into the framework formation of such compounds. This research is fundamental in understanding the structural and bonding properties of these complex inorganic systems (Bu et al., 2002).

5. Hydrogenation Reactions in Catalysis

The catalysis of hydrogenation reactions, like the hydrogenation of 1,3-butadiene, using metals such as rhenium, involves detailed studies of the reaction kinetics and mechanisms. Such research contributes to the development of more efficient catalysts for industrial processes (Grant, Moyes, & Wells, 1978).

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is not specified in the search results. Its use in scientific experiments suggests that it may have diverse mechanisms of action depending on the specific experimental context.

Safety and Hazards

The safety data sheet (SDS) for 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards, protective measures, and safety precautions for handling this chemical.

Properties

IUPAC Name

4-chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c12-7-1-2-10(16)8-3-5-9(6-4-8)17-11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANSZPOCYKRNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645170
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-60-9
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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